Isomontanolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H30O7 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(3S,3aR,4S,6S,6aS,9aS,9bS)-3-acetyloxy-6-hydroxy-3,6,9-trimethyl-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H30O7/c1-7-11(2)19(24)27-15-10-21(5,26)14-9-8-12(3)16(14)18-17(15)22(6,20(25)28-18)29-13(4)23/h7-8,14-18,26H,9-10H2,1-6H3/b11-7-/t14-,15-,16+,17+,18-,21-,22-/m0/s1 |
InChI Key |
LCVDISRHEKGNOL-TVCRMXSMSA-N |
SMILES |
CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)(C)O |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C[C@]([C@H]2CC=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)C)C)(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C)C)(C)O |
Synonyms |
8-angeloyloxy-11-acetoxy-10-hydroxy-6H,7H-guaian-3-en-12,6-olide isomontanolide |
Origin of Product |
United States |
Classification Within Sesquiterpene Lactones
Isomontanolide belongs to the large and diverse class of secondary metabolites known as sesquiterpene lactones. nih.govebi.ac.uk These compounds are a significant subgroup of terpenoids, which are built from three isoprene (B109036) units. mdpi.commdpi.com The defining characteristic of sesquiterpene lactones is the presence of a lactone ring, a cyclic ester, within their structure.
Based on their carbocyclic skeletons, sesquiterpene lactones are further categorized into several types, including germacranolides, eudesmanolides, and guaianolides. mdpi.comcornell.edu this compound is specifically classified as a guaianolide-type sesquiterpene lactone. genome.jpresearchgate.net Guaianolides are distinguished by their 5,7-bicyclic carbon framework. mdpi.com
Biogeographical Context and Botanical Origin: Laserpitium Species
Isomontanolide is predominantly isolated from plants belonging to the genus Laserpitium, a member of the Apiaceae family. knapsackfamily.comdoi.org Various species within this genus have been identified as natural sources of this compound.
Notably, this compound has been reported in Laserpitium siler. nih.govknapsackfamily.com Further research has identified its presence in other Laserpitium species, including the Balkan endemic species Laserpitium zernyi and Laserpitium ochridanum. researchgate.netnih.gov The occurrence of this compound and related sesquiterpene lactones like montanolide and tarolide is a characteristic feature of these plants. researchgate.netdoi.org The genus Laserpitium is primarily found in Europe and parts of Western Asia. acgpubs.org
Significance in Phytochemistry and Biomedical Sciences
General Terpenoid Biosynthesis Precursors and Pathways
All terpenoids, including this compound, are derived from the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.orgwikipedia.org Plants utilize two distinct pathways to synthesize these fundamental precursors: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (B84403) (MEP) pathway. rsc.orgresearchgate.net These pathways are spatially separated within the plant cell, a compartmentation that plays a crucial role in regulating the biosynthesis of different classes of terpenoids. rsc.orgkegg.jp
Mevalonate Pathway (MVA)
The MVA pathway primarily operates in the cytosol and is generally responsible for the production of precursors for sesquiterpenes (C15), triterpenes (C30), and sterols. kegg.jpresearchgate.net The pathway commences with the condensation of three molecules of acetyl-CoA. libretexts.org A series of enzymatic reactions, including those catalyzed by HMG-CoA synthase and HMG-CoA reductase, leads to the formation of mevalonic acid. libretexts.orgnih.gov Subsequent phosphorylation and decarboxylation steps yield IPP. nih.gov
Table 1: Key Enzymes in the Mevalonate (MVA) Pathway
| Enzyme | Function |
|---|---|
| Acetoacetyl-CoA thiolase (AACT) | Catalyzes the condensation of two acetyl-CoA molecules. researchgate.net |
| HMG-CoA synthase (HMGS) | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. nih.gov |
| HMG-CoA reductase (HMGR) | Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. researchgate.netlibretexts.org |
| Mevalonate kinase (MK) | Phosphorylates mevalonate. nih.gov |
| Phosphomevalonate kinase (PMK) | Adds a second phosphate group to phosphomevalonate. nih.gov |
Methylerythritol Phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is located in the plastids of plant cells. rsc.org It is the primary source of precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (carotenoids). rsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). acs.org A series of further reactions, involving enzymes such as DXP reductoisomerase (DXR), ultimately produces IPP and DMAPP. acs.orgnih.gov
Sesquiterpene Biosynthesis from Farnesyl Pyrophosphate (FPP)
This compound is a sesquiterpene, meaning it is constructed from three isoprene (B109036) units and contains 15 carbon atoms. wikipedia.org The direct precursor for all sesquiterpenes is Farnesyl Pyrophosphate (FPP). wikipedia.orgwikipedia.org FPP is synthesized through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. mdpi.com This reaction is catalyzed by Farnesyl Pyrophosphate Synthase (FPS), a key enzyme in terpenoid metabolism. mdpi.com The formation of FPP from the MVA pathway-derived precursors typically occurs in the cytoplasm. mdpi.com
Once formed, the linear FPP molecule is the substrate for a diverse class of enzymes known as sesquiterpene synthases (STSs). researchgate.net These enzymes catalyze the ionization of the diphosphate group from FPP, generating a farnesyl cation. researchgate.netresearchgate.net This highly reactive intermediate can then undergo a cascade of cyclizations, rearrangements, and deprotonations to produce the vast array of sesquiterpene carbon skeletons found in nature. researchgate.net
Hypothetical Biosynthesis of Guaianolide Core Structures within Apiaceae
This compound belongs to the guaianolide class of sesquiterpene lactones, which are characterized by a 5/7 bicyclic carbon framework. mdpi.comd-nb.info The biosynthesis of this specific skeleton within the Apiaceae family, to which plants producing this compound belong, is thought to proceed through a germacrene intermediate. epa.govresearchgate.net
Cyclization of Germacrene Derivatives
The biosynthesis is initiated by the cyclization of FPP, catalyzed by a specific sesquiterpene synthase, to form a germacrene derivative, most commonly (+)-germacrene A. academicjournals.orgnih.gov This step is considered the committed step in the biosynthesis of many sesquiterpene lactones. nih.gov Following the formation of the germacrene A skeleton, a series of oxidative modifications occur. These are typically catalyzed by cytochrome P450 monooxygenases. academicjournals.org
The proposed pathway involves the oxidation of the isopropenyl side chain of germacrene A to form germacrene acid. d-nb.infoacademicjournals.org Subsequent hydroxylation at the C6 position, followed by lactonization, leads to the formation of (+)-costunolide, a key germacranolide intermediate. academicjournals.orgwur.nl
The transformation from the germacranolide skeleton of costunolide (B1669451) to the guaianolide skeleton is a critical cyclization step. It is hypothesized that this occurs via an epoxidation or hydroxylation of the costunolide molecule, which then facilitates the second cyclization to form the characteristic five- and seven-membered rings of the guaianolide core. academicjournals.orgwur.nl Specifically, the formation of a 4,5-epoxide of a costunolide-like precursor is suggested to lead to guaianolides. wur.nl
Enzymatic Catalysis and Stereochemical Control in this compound Biosynthesis
The precise three-dimensional structure of this compound is a direct result of the high degree of stereochemical control exerted by the enzymes involved in its biosynthesis. From the initial folding of the FPP chain to the final oxidative modifications, each step is stereospecific. mdpi.comlibretexts.org
The initial cyclization of FPP to (+)-germacrene A by germacrene A synthase sets the initial stereochemistry of the molecule. nih.gov Subsequent enzymes, particularly cytochrome P450s, are responsible for the regio- and stereoselective introduction of oxygen functional groups. academicjournals.org For instance, the hydroxylation at C6 that leads to lactonization is a stereospecific event. d-nb.infoacademicjournals.org
The final cyclization of the germacranolide intermediate to the guaianolide skeleton is also under strict enzymatic control. The enzyme responsible, likely a type of cyclase, must correctly position the molecule to facilitate the ring closure to the correct stereoisomer. nih.gov The various hydroxylations and acetylations that distinguish this compound from other guaianolides are also catalyzed by specific enzymes (hydroxylases and acetyltransferases), each acting with high fidelity to produce the final, stereochemically defined natural product. nih.gov While the exact enzymes for each step in this compound's biosynthesis have not all been individually characterized, the study of related pathways in the Asteraceae and Apiaceae families provides a robust model for understanding its formation. epa.govacademicjournals.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Isopentenyl diphosphate (IPP) |
| Dimethylallyl diphosphate (DMAPP) |
| Acetyl-CoA |
| HMG-CoA |
| Mevalonic acid |
| Pyruvate |
| Glyceraldehyde-3-phosphate |
| 1-deoxy-D-xylulose 5-phosphate (DXP) |
| Farnesyl Pyrophosphate (FPP) |
| (+)-germacrene A |
| Germacrene acid |
Strategies for Chemical Synthesis and Analog Development of Isomontanolide
Approaches to Total Synthesis of Guaianolide Sesquiterpenes
The total synthesis of guaianolide sesquiterpenes is a formidable challenge that has spurred the development of novel synthetic methodologies. nih.govrsc.org The construction of the central seven-membered ring fused to two five-membered rings, often adorned with multiple stereocenters and oxygenation, requires elegant and efficient strategies. nih.govugent.be Researchers have devised several powerful approaches to assemble this complex carbocyclic core, often starting from simple, readily available precursors. nih.govacs.org
Utilization of Chiral Pool Building Blocks (e.g., Linalool (B1675412), Carvone)
A highly effective strategy in the synthesis of complex natural products is the use of the "chiral pool," which leverages naturally occurring, enantiomerically pure small molecules as starting materials. nih.govnih.gov This approach elegantly incorporates pre-existing stereocenters into the synthetic target, obviating the need for asymmetric induction steps. For the synthesis of guaianolides, monoterpenes like linalool and carvone (B1668592) have proven to be particularly valuable chiral building blocks. nih.govnih.gov
An initial route developed for guaianolides utilized the linear monoterpene linalool. nih.gov This strategy envisioned that the cyclopentane (B165970) ring could be rapidly constructed via a Pauson-Khand reaction, while the seven-membered ring could be closed by taking advantage of the nucleophilic terminal prenyl group. nih.gov While this approach successfully led to the synthesis of lower oxidation state guaianolides like sinodielide A, it was found to be incompatible with the majority of the more complex family members due to oxidative and stereochemical challenges. nih.govnih.gov
A more versatile and widely adopted approach employs the cyclic monoterpene carvone. nih.govnih.govthebarriaultlab.com Carvone is a particularly useful starting material for guaianolides that possess oxidation at the C3 position. thebarriaultlab.com A key transformation in this strategy often involves a Favorskii-type ring contraction to form a stereodefined cyclopentane ring system, which serves as a crucial intermediate. thebarriaultlab.com This carvone-derived fragment can then be elaborated through various coupling and cyclization strategies to construct the complete guaianolide framework. nih.gov This approach has been successfully applied to the synthesis of several complex guaianolides, demonstrating its robustness and flexibility. nih.govthebarriaultlab.com
| Chiral Pool Starting Material | Key Synthetic Transformations | Target Guaianolide Type | Reference |
| Linalool | Pauson-Khand reaction, intramolecular nucleophilic attack | Lower oxidation state Apiaceae members (e.g., sinodielide A) | nih.govnih.gov |
| Carvone | Favorskii-type ring contraction, double allylation | Asteraceae and Apiaceae members (e.g., mikanokryptin, montanolide) | nih.govnih.govthebarriaultlab.com |
Oxygen Stitching Strategy for Polyoxygenation
Many of the more complex and biologically active guaianolides are heavily oxidized, presenting a significant synthetic challenge. nih.gov The "oxygen stitching" strategy has emerged as a powerful tool to address this challenge by strategically installing multiple oxygen atoms onto the guaianolide scaffold in a stereocontrolled manner. escholarship.orgescholarship.org This strategy is particularly useful for the synthesis of highly oxygenated members of the Apiaceae family, such as trilobolide (B1683251) and thapsigargin, where traditional methods may fall short. nih.gov
The core principle of the oxygen stitching strategy involves the use of a tandem polyoxygenation cascade. nih.gov This process allows for the controlled introduction of hydroxyl groups at specific positions, such as C7 and C10, which are often difficult to functionalize using conventional methods. nih.govnih.gov By merging the oxygen stitching strategy with other powerful synthetic disconnections, such as the double allylation strategy, chemists have been able to achieve concise total syntheses of highly oxygenated guaianolides like (–)-nortrilobolide and a formal synthesis of the anticancer agent (–)-thapsigargin. escholarship.orgescholarship.org This innovative approach showcases how a strategic and controlled oxidation can be a key enabling technology in the synthesis of complex natural products. nih.govescholarship.org
Double Allylation Strategy for Carbocyclic System Construction
The construction of the thebarriaultlab.comnih.govnih.gov-fused carbocyclic system of guaianolides is a central challenge in their total synthesis. escholarship.orgescholarship.org The "double allylation" strategy has proven to be a highly effective and flexible approach for assembling this intricate framework. nih.govnih.govacs.org This strategy involves the disconnection of the target molecule into a ten-carbon fragment and a five-carbon fragment, which are then coupled through two sequential metal-mediated allylation reactions. nih.gov
This disconnection offers considerable flexibility. The C-1 stereocenter can be sourced from either enantiomer of a cyclic monoterpene from the chiral pool, such as carvone. nih.gov Furthermore, the Δ10,14 alkene introduced through this strategy can be subsequently reduced or hydrated to access various structural motifs common to many guaianolides. nih.gov The stereocenters at C6 and C8 can also be potentially controlled by carefully selecting the allylation conditions. nih.gov
A key feature of this strategy is a robust intramolecular allylation, often mediated by tin(II) chloride, to assemble the seven-membered core. escholarship.orgescholarship.org This powerful cyclization has been instrumental in the efficient and scalable total synthesis of the trans-fused 8,12-guaianolide (+)-mikanokryptin. escholarship.orgescholarship.org The success of this overarching blueprint has been dependent on five distinct metal-mediated allylation events, each presenting unique reactivity and stereochemical challenges. nih.gov
Intramolecular Allylation for Guaianolide Framework Assembly
A pivotal step in many total syntheses of guaianolides is the formation of the central seven-membered ring. escholarship.orgescholarship.org Intramolecular allylation has emerged as a powerful and reliable method for achieving this crucial transformation. nih.govnih.gov This reaction involves the coupling of an aldehyde with an allylic halide tethered to the same molecule, typically mediated by a metal reagent. nih.gov
In the context of the double allylation strategy, a key intramolecular allylation is used to construct the seven-membered ring and the accompanying lactone. nih.gov For instance, treating a precursor aldehyde with tin(II) chloride in the presence of sodium iodide can lead to a remarkably clean and diastereoselective allylation reaction. nih.gov This reaction proceeds presumably via an in-situ generated allylic iodide and has been shown to be highly efficient, even on a multi-gram scale, to provide the desired 8,12-guaianolide lactone system. nih.gov
The efficiency and diastereoselectivity of this intramolecular allylation are often the result of extensive optimization of reaction conditions. nih.gov Studies have shown that the choice of metal mediator and additives can have a profound impact on the outcome of the reaction. thebarriaultlab.com For example, while Nozaki–Hiyama–Kishi (NHK) coupling conditions might afford the desired product in low yield and diastereoselectivity, the use of SnCl2 can provide a single diastereomer in high yield. thebarriaultlab.com This highlights the critical role of reaction development in achieving a successful and scalable synthesis of the guaianolide framework. nih.govthebarriaultlab.com
Semi-Synthesis and Derivatization Strategies
While total synthesis provides a powerful means to access complex natural products from simple starting materials, semi-synthesis offers a more direct route by utilizing structurally related and more abundant natural products as starting points. nih.gov This approach can be particularly advantageous for producing analogs for structure-activity relationship (SAR) studies and for developing new therapeutic agents. researchgate.net
Chemical Correlation with Related Natural Products (e.g., Archangelolide)
Isomontanolide is a sesquiterpenoid lactone found in plants of the Apiaceae family. dokumen.pubscribd.come-bookshelf.de Its structure is closely related to other guaianolides isolated from the same family, such as Archangelolide. insect-plant.org The structural kinship between these compounds opens up the possibility of chemical correlation, a process that establishes the structure of one natural product by chemically converting it into another of known structure.
Mechanistic Investigations of Biological Activities of Isomontanolide
Molecular and Cellular Targets of Isomontanolide and Related Sesquiterpene Lactones
The biological activity of this compound and other sesquiterpene lactones is largely attributed to their unique chemical structure, particularly the presence of an α-methylene-γ-lactone group. nih.govresearchgate.net This functional group makes them reactive towards nucleophilic molecules within the cell, initiating a cascade of biological events. researchgate.net
Interaction with Thiol Groups in Proteins and Glutathione (B108866) (GSH)
A primary mechanism of action for sesquiterpene lactones like this compound is their ability to react with thiol (sulfhydryl) groups. nih.govresearchgate.netmdpi.com This interaction occurs via a process known as Michael-type addition, where the α,β-unsaturated carbonyl moiety in the lactone ring forms a covalent bond with the thiol group of cysteine residues in proteins and with the antioxidant molecule glutathione (GSH). researchgate.netmdpi.comnih.gov
The reactivity with GSH is significant as GSH is a major intracellular antioxidant responsible for detoxifying reactive oxygen species and maintaining the cellular redox balance. plos.org By binding to GSH, sesquiterpene lactones can deplete its levels, leading to an increase in oxidative stress. researchgate.net The reaction with protein thiols can alter the structure and function of various proteins, including enzymes and transcription factors, thereby modulating their biological activities. researchgate.netmdpi.comacgpubs.org The specificity and extent of these reactions are influenced by factors such as the molecular geometry of the lactone, the chemical environment of the thiol groups, and the lipophilicity of the compound. doi.org
Effects on Enzyme Activity and Intracellular Redox Balance
This disruption of enzyme function, coupled with the depletion of GSH, leads to an imbalance in the cell's redox state. mdpi.combiorxiv.org The intracellular redox balance is a delicate equilibrium between oxidizing and reducing agents, crucial for normal cellular function. mdpi.com A shift towards a more oxidizing environment, known as oxidative stress, can trigger various cellular responses, including the activation of stress-related signaling pathways and, in some cases, cell death. nih.govnih.gov The modulation of the intracellular redox balance is therefore considered a key mechanism through which sesquiterpene lactones exert their biological effects. doi.org
Modulation of Mevalonate (B85504) Metabolism
The mevalonate (MVA) pathway is a crucial metabolic route for the biosynthesis of isoprenoids, a diverse class of molecules that includes cholesterol, steroid hormones, and other essential compounds. metwarebio.comnih.gov This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP), the basic building block for all isoprenoids. nih.gov
Some terpenes and their derivatives have been shown to interfere with the mevalonate pathway. doi.org This interference can occur at various steps, including the suppression of post-translational isoprenylation of proteins, a critical modification for the function of many signaling proteins. doi.org By modulating the mevalonate pathway, these compounds can impact cell growth, differentiation, and survival. doi.orgmetwarebio.com The ability of natural compounds like sesquiterpene lactones to affect mevalonate metabolism presents a promising area of research for new therapeutic strategies. doi.org
Cellular Responses and Signaling Pathway Modulations
The molecular interactions of this compound and its relatives trigger a variety of cellular responses and modulate key signaling pathways that govern cell fate.
Induction of Apoptosis
A significant cellular response to many sesquiterpene lactones, including this compound, is the induction of apoptosis, or programmed cell death. nih.govd-nb.infonih.gov Apoptosis is a tightly regulated process essential for tissue homeostasis and the elimination of damaged or unwanted cells. nih.gov
Sesquiterpene lactones can trigger apoptosis through multiple mechanisms. One major pathway involves the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential. nih.govmdpi.com This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases, the executioners of apoptosis. d-nb.info Furthermore, these compounds can modulate the expression of key apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov
The table below summarizes the pro-apoptotic mechanisms of several sesquiterpene lactones.
| Sesquiterpene Lactone | Cancer Cell Line | Pro-Apoptotic Mechanism |
| Alantolactone | Human multiple myeloma (OPM2, IM-9) | Activation of caspase 3 and 9, downregulation of Bcl-2 and survivin, upregulation of Bax. nih.gov |
| Alantolactone | Human oral squamous cell carcinoma (CAL27, SCC9) | Anti-proliferative and pro-apoptotic activity. nih.gov |
| Parthenolide | Human acute myelogenous leukemia | Inhibition of NF-κB, pro-apoptotic activation of p53, increased reactive oxygen species (ROS). ashpublications.org |
| Isodeoxyelephantopin | Triple-negative breast cancer (MDA-MB-231) | Induction of G2/M phase cell cycle arrest and apoptosis. oaepublish.com |
Alteration of Cell Membrane Integrity and Phosphatidylserine (B164497) Externalization
The integrity of the cell membrane is crucial for maintaining cellular homeostasis. scielo.brnih.gov Damage to the cell membrane can lead to the leakage of intracellular components and ultimately cell death. promega.deresearchgate.net Some studies have indicated that sesquiterpene lactones can induce a loss of cell membrane integrity. doi.org
A key event during the early stages of apoptosis is the externalization of phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane. nih.govnih.gov The exposure of PS on the outer surface of the cell acts as an "eat-me" signal, flagging the apoptotic cell for removal by phagocytes. nih.gov The externalization of PS is considered a downstream event of caspase activation. nih.gov The ability of sesquiterpene lactones to induce rapid apoptosis is often accompanied by this externalization of phosphatidylserine. doi.org
Depolarization of Mitochondrial Membranes
The intrinsic pathway of apoptosis, a form of programmed cell death, is critically regulated by the mitochondria. nih.gov A key event in this pathway is the permeabilization of the mitochondrial outer membrane, which leads to the release of pro-apoptotic proteins and a disruption of the mitochondrial membrane potential (ΔΨm). nih.govpromega.com.au A sustained decrease or collapse in this potential, known as depolarization, is a strong indicator of mitochondrial dysfunction and a commitment to apoptosis. chemisgroup.us This process can be triggered by various cellular stress signals, including the action of cytotoxic compounds. nih.gov
While direct experimental studies detailing the effect of this compound on mitochondrial membrane potential are not extensively documented in the current scientific literature, research on structurally related sesquiterpene lactones provides significant insights into this potential mechanism of action. Sesquiterpene lactones are a class of natural compounds known for a range of biological activities, including cytotoxic and antimicrobial effects. acgpubs.orgmdpi.com
For instance, studies on the sesquiterpene lactones psilostachyin and psilostachyin C have demonstrated their ability to induce apoptosis in the parasite Trypanosoma cruzi. plos.org A key finding in this research was the observed decrease in the mitochondrial membrane potential of the parasite after treatment, as assessed with the fluorescent probe Rhodamine 123. plos.org This indicates that the compound's cytotoxic effect involves the disruption of mitochondrial function. plos.org Given that this compound is a sesquiterpene lactone of the guaianolide type and has been identified as a potent antimicrobial and cytotoxic agent, it is plausible that its mechanism of action also involves the induction of apoptosis via the mitochondrial pathway, marked by membrane depolarization. nih.govresearchgate.net
The cytotoxic activity of various compounds is often linked to their ability to interfere with mitochondrial function. thermofisher.comnih.gov Agents that cause mitochondrial membrane depolarization can trigger the downstream activation of caspases, which are proteases that execute the process of apoptosis. uniupo.it
Table 1: Effect of a Related Sesquiterpene Lactone on Mitochondrial Membrane Potential This table presents findings for psilostachyin as a model for potential mechanisms of related compounds like this compound.
| Compound | Organism/Cell | Assay | Observation | Reference |
| Psilostachyin | Trypanosoma cruzi | Rhodamine 123 Staining | Decrease in mitochondrial membrane potential. | plos.org |
Synergy with Other Bioactive Compounds in Complex Extracts
This compound is a known constituent of extracts from various Laserpitium species. acgpubs.orgnih.govmpn.gov.rs The bioactivity of these complex extracts may be attributed not only to the individual potency of compounds like this compound but also to synergistic or additive interactions between the various secondary metabolites present, such as other sesquiterpene lactones, flavonoids, and phenylpropanoids. acgpubs.org
While specific studies on the synergistic interactions of this compound are limited, the principle is well-documented for the broader class of sesquiterpene lactones. For example, the sesquiterpene lactone lactucopicrin has been shown to act in synergy with the chemotherapeutic drug temozolomide (B1682018) in glioblastoma cells, significantly increasing the drug's efficacy. mdpi.com Similarly, an additive trypanocidal effect was observed when the related sesquiterpene lactones psilostachyin and psilostachyin C were used in combination. plos.org These findings underscore the potential for this compound to act synergistically with other compounds. Such interactions can enhance therapeutic potency and potentially reduce the required concentrations of active compounds, which is a significant advantage in pharmacological applications. mdpi.com
Table 2: Examples of Synergistic or Additive Effects in Sesquiterpene Lactones This table provides examples from related compounds, illustrating the principle of synergy that may apply to this compound.
| Sesquiterpene Lactone(s) | Interacting Compound | Cell/Organism | Type of Interaction | Reference |
| Lactucopicrin | Temozolomide | U87 Glioblastoma Cells | Synergy | mdpi.com |
| Dihydroartemisinin | Temozolomide | Glioblastoma Cells | Synergy | mdpi.com |
| Psilostachyin & Psilostachyin C | (Combined) | Trypanosoma cruzi | Additive Effect | plos.org |
Structure Activity Relationship Sar Elucidation for Isomontanolide
Role of the α-Methylene-γ-Lactone Moiety in Bioactivity
The α-methylene-γ-lactone moiety is a hallmark of many biologically active sesquiterpene lactones and is widely considered to be the primary structural feature responsible for their bioactivity. doi.org This functional group is an α,β-unsaturated carbonyl system, which acts as a potent Michael acceptor. This reactivity allows it to form covalent bonds with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes. doi.org The alkylation of these critical biomolecules can lead to a cascade of cellular events, underpinning the diverse pharmacological effects observed for compounds like Isomontanolide.
The biological activities of sesquiterpene lactones, including this compound, are largely attributed to this reactive moiety. doi.org For instance, the antimicrobial and cytotoxic effects of this compound are linked to the presence of the α-methylene-γ-lactone group. researchgate.netresearchgate.net In one study, this compound was identified as the most active among several tested metabolites against various fungal strains. researchgate.net Its ability to inhibit the formation of biofilms, a crucial factor in microbial pathogenesis, is also associated with this reactive group. doi.orgresearchgate.net
Influence of Molecular Geometry and Stereochemistry
This compound is a guaianolide, a class of sesquiterpene lactones characterized by a 5-7-5 fused ring system. A key stereochemical feature of guaianolides is the stereochemistry at the C6 position and the fusion of the γ-lactone ring to the seven-membered ring. nih.gov Guaianolides from the Apiaceae family, to which the source plants of this compound belong, typically feature a cis stereochemistry at the 5,7-fused lactone ring junction. nih.gov This is in contrast to many guaianolides from the Asteraceae family. These differences in the spatial arrangement of the atoms can have significant implications for bioactivity. nih.gov The specific relative and absolute configurations of this compound have been determined, providing a precise three-dimensional map of the molecule that is essential for understanding its interaction with biological systems. cas.cz The chirality of the molecule is a critical factor, as biological systems are themselves chiral, leading to stereospecific interactions that can govern uptake, metabolism, and target binding. nih.govnih.gov
Structural Modifications and Resulting Biological Efficacy Profiles
The systematic modification of a natural product's structure is a common strategy in medicinal chemistry to enhance its biological activity, improve its pharmacokinetic properties, or reduce its toxicity. medicaljournalshouse.commdpi.comnih.govrsc.orgnih.gov For this compound, several related compounds and derivatives have been isolated and studied, providing insights into its SAR.
One of the most common modifications is acetylation. The compound Acetylthis compound, a naturally occurring derivative, has been isolated and studied alongside this compound. mpn.gov.rsresearchgate.netmdpi.com Comparing the biological activities of this compound and Acetylthis compound can reveal the importance of the hydroxyl group that is acetylated. For instance, in studies on cytotoxic activity, both compounds have been evaluated, and differences in their potency can be directly attributed to this structural change. researchgate.net
Furthermore, the antimicrobial and antibiofilm activities of this compound have been compared to other structurally similar guaianolide sesquiterpene lactones isolated from the same plant sources, such as Montanolide and Tarolide. researchgate.netresearchgate.netrsc.org These compounds differ in the nature and position of their ester functionalities. By comparing their minimum inhibitory concentrations (MIC) against various pathogens, researchers can deduce the influence of these specific structural features on antimicrobial efficacy. In one such study, this compound was found to be the most active antifungal agent among the tested compounds, highlighting the significance of its particular substitution pattern for this biological effect. researchgate.net
Below is a table summarizing the comparative antimicrobial activity of this compound and related compounds against selected fungal strains.
| Compound | Organism | MIC (µg/mL) |
| This compound | Candida albicans | 15.6 |
| Candida krusei | 7.8 | |
| Montanolide | Candida albicans | 31.2 |
| Candida krusei | 15.6 | |
| Tarolide | Candida albicans | 62.5 |
| Candida krusei | 31.2 | |
| Fluconazole (Control) | Candida albicans | 0.5 |
| Candida krusei | 1 | |
| Data sourced from studies on the antimicrobial activity of compounds isolated from Laserpitium species. researchgate.netresearchgate.net |
These comparative studies are fundamental to building a comprehensive SAR profile for this compound, guiding future efforts to synthesize novel derivatives with improved therapeutic potential. researchgate.netmdpi.comnih.govrevistaavft.com
Preclinical Pharmacological and Biological Efficacy Studies of Isomontanolide
Antimicrobial and Antifungal Activity Studies
Evaluation against Candida Species (C. albicans, C. krusei)
Isomontanolide has demonstrated notable antifungal activity against clinically relevant Candida species. Research has shown its efficacy in inhibiting the growth of both Candida albicans and Candida krusei, two species frequently associated with human fungal infections. rsc.org C. albicans is a common cause of candidiasis, while C. krusei is of particular concern due to its intrinsic resistance to certain antifungal drugs. frontiersin.orgnih.govnih.govdovepress.com
Studies involving extracts containing this compound have highlighted its potential as an antifungal agent. In one study, this compound, along with other related compounds, was identified as a principal component in extracts that exhibited significant antifungal activity. bg.ac.rs The activity of this compound is particularly promising as there is a growing need for new therapeutic options to combat infections caused by drug-resistant Candida strains. nih.govfrontiersin.org The antifungal effect of this compound has been observed in both planktonic cells and, as discussed later, in biofilms, which are a major factor in the persistence of Candida infections. rsc.orgfrontiersin.org
| Organism | Observed Effect | Reference |
| Candida albicans | Growth inhibition | rsc.org |
| Candida krusei | Growth inhibition | rsc.org |
Activity against Filamentous Fungi (Aspergillus, Fusarium, Trichoderma)
This compound has shown activity against various filamentous fungi, which are common plant pathogens and can also cause infections in humans. Research has investigated its effects on genera such as Aspergillus, Fusarium, and Trichoderma. bg.ac.rsnih.govagrisp.commdpi.comfrontiersin.org
Studies have demonstrated that Trichoderma species can act as antagonists to phytopathogenic fungi like Fusarium. agrisp.commdpi.comfrontiersin.org While some Trichoderma species are utilized as biocontrol agents, others can be opportunistic human pathogens. researchgate.net this compound's role within plant extracts exhibiting antifungal properties suggests its potential to inhibit the growth of these filamentous fungi. For instance, extracts containing sesquiterpene lactones, including compounds structurally related to this compound, have shown inhibitory effects against various fungi. acgpubs.org The investigation into the specific activity of purified this compound against these fungi is an area of ongoing research.
Antibacterial Efficacy (Gram-positive and Gram-negative strains)
This compound has been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. crestonepharma.comeoscu.com The structural differences in the cell walls of these two bacterial types often lead to variations in susceptibility to antimicrobial compounds. crestonepharma.comeoscu.com Gram-positive bacteria possess a thick peptidoglycan layer that can readily absorb foreign substances, while Gram-negative bacteria have a more complex outer membrane that can act as a barrier. crestonepharma.comeoscu.com
Studies on extracts containing this compound have reported antibacterial activity. researchgate.net For example, research on essential oils where this compound was a constituent showed activity against food-contaminating bacteria, including the Gram-positive Staphylococcus aureus. bg.ac.rs The efficacy of this compound against a broader range of both Gram-positive and Gram-negative bacteria is a subject of continued investigation to determine its full spectrum of activity. mdpi.comfrontiersin.org
| Bacterial Type | Example Strain | Observed Effect | Reference |
| Gram-positive | Staphylococcus aureus | Growth inhibition | bg.ac.rs |
| Gram-negative | Not specified in detail for this compound alone | Under investigation | mdpi.comfrontiersin.org |
Inhibition of Biofilm Formation in Microbial Pathogens
A significant aspect of this compound's antimicrobial potential is its ability to inhibit biofilm formation. nih.gov Biofilms are structured communities of microorganisms encased in a self-produced matrix, which adhere to surfaces and are notoriously resistant to antimicrobial agents. nih.govnih.govfrontiersin.org
Research has specifically highlighted the potent activity of this compound in inhibiting biofilm formation by Candida species. One study found that this compound was the most active among several tested compounds, showing more pronounced potential in inhibiting biofilm than the conventional antifungal drug fluconazole. rsc.orgresearchgate.net The ability to disrupt or prevent biofilm formation is a critical attribute for a novel antimicrobial agent, as it can render pathogens more susceptible to conventional treatments and the host's immune system. nih.govrsc.orgmdpi.com The anti-biofilm activity of this compound has been noted against both yeast and bacterial pathogens. rsc.orgresearchgate.netresearchgate.net
| Pathogen | Biofilm Effect | Reference |
| Candida albicans | Inhibition of biofilm formation | rsc.org |
| Candida krusei | Inhibition of biofilm formation | rsc.org |
| Pseudomonas aeruginosa | Inhibition of biofilm formation (by extracts containing this compound) | researchgate.net |
Mycobactericidal Potential
This compound has been investigated for its potential activity against mycobacteria. Sesquiterpene lactones, the class of compounds to which this compound belongs, have shown promising inhibitory activity against some mycobacterial species. acgpubs.org
While direct studies on the mycobactericidal effect of purified this compound are not extensively detailed in the provided context, research on related compounds from the same chemical class suggests potential efficacy. acgpubs.org The evaluation of disinfectants and antiseptics often includes testing against Mycobacterium terrae as a surrogate for Mycobacterium tuberculosis. nih.gov Further research is needed to specifically determine the minimum inhibitory concentration and mechanism of action of this compound against various mycobacterial strains.
Cytotoxic and Antiproliferative Effects in Preclinical Models
In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic and antiproliferative effects in preclinical cancer models. mdpi.comnih.govnotulaebotanicae.ro Cytotoxicity refers to the ability of a compound to be toxic to cells, while antiproliferative activity indicates its ability to inhibit cell growth and division. nih.govd-nb.infomdpi.com
Evaluation on Cancer Cell Lines
Direct and specific evaluations of this compound's cytotoxic or anti-proliferative effects against a panel of cancer cell lines are not extensively reported in peer-reviewed literature. However, studies on extracts from plants known to contain this compound and on related sesquiterpene lactones provide some indication of potential activity.
Research on chloroform (B151607) extracts from the underground parts of Laserpitium zernyi and Laserpitium ochridanum, both of which are sources of this compound, has demonstrated cytotoxic effects. These extracts were tested against two human breast cancer cell lines: the non-invasive MCF 7/AZ and the highly invasive MCF 7/6. The extracts displayed IC₅₀ values ranging from 65.21 to 348.25 μg/mL. nih.gov Notably, the most potent cytotoxic compound identified in this study was not this compound but another guaianolide, 2β,8α-di-angeloyloxy-10β-hydroxy-6αH-guaian-3,(7-11)-dien-12,6-olide, which exhibited an IC₅₀ value of 0.7 μM against the MCF 7/6 cell line. nih.gov Generally, the study concluded that guaianolides with a greater number of ester groups showed higher cytotoxicity. nih.gov
Another study on a methanolic extract of Laserpitium carduchorum reported significant cytotoxicity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 55.25 μg/mL. psychosocial.com While this plant is from the same genus, the specific contribution of this compound to this activity was not determined.
It is important to note that the cytotoxic activity of sesquiterpene lactones can be highly specific to their individual chemical structures. For instance, archangelolide, a sesquiterpene lactone also isolated from a Laserpitium species, did not exhibit cytotoxic effects, in contrast to its structurally similar counterparts like trilobolide (B1683251) and thapsigargin. beilstein-archives.orgresearchgate.netnih.gov This underscores the necessity for direct evaluation of this compound to ascertain its specific anticancer potential.
Table 1: Cytotoxic Activity of Extracts Containing Sesquiterpene Lactones and Related Compounds on Cancer Cell Lines This table presents data on extracts and related compounds, as specific data for this compound is not available.
| Test Substance | Cancer Cell Line | Assay | IC₅₀ Value | Source |
|---|---|---|---|---|
| L. ochridanum extract | MCF 7/AZ (Breast) | MTT | 65.21 μg/mL | nih.gov |
| L. ochridanum extract | MCF 7/6 (Breast) | MTT | 66.09 μg/mL | nih.gov |
| 2β,8α-di-angeloyloxy-10β-hydroxy-6αH-guaian-3,(7-11)-dien-12,6-olide | MCF 7/6 (Breast) | MTT & SRB | 0.7 μM | nih.gov |
| L. carduchorum extract | MCF-7 (Breast) | MTT | 55.25 μg/mL | psychosocial.com |
Broader Biological Effects in Preclinical Contexts
Specific preclinical studies detailing the direct anti-inflammatory or antioxidant effects of isolated this compound are scarce. The existing literature primarily reports on the activities of the broader class of sesquiterpene lactones or the plant extracts from which this compound is derived.
The biological properties of sesquiterpene lactones are often associated with their anti-inflammatory and immunomodulatory effects. researchgate.net For example, archangelolide, a guaianolide from Laserpitium archangelica, has been shown to exhibit anti-inflammatory activity. beilstein-archives.orgresearchgate.netnih.gov This suggests that other related compounds, such as this compound, may possess similar properties, although this requires direct experimental verification. The mechanism for the biological activity of many guaianolides is thought to be related to the presence of α,β-unsaturated carbonyl groups that can interact with biological molecules. researchgate.net
In terms of antioxidant activity, extracts from the fruits of Laserpitium krapffii have been shown to scavenge reactive oxygen species in a concentration-dependent manner, an effect attributed to their phenolic and flavonoid content. nih.gov However, the specific contribution of this compound to the antioxidant capacity of these extracts has not been elucidated. Standard in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ORAC (Oxygen Radical Absorbance Capacity) assays, have not been reported for purified this compound in the reviewed literature.
While this compound has been noted for its potent antifungal activity, particularly against Candida albicans and C. krusei biofilm formation, its direct effects in other biological contexts like inflammation and oxidative stress remain an area for future investigation. researchgate.net
Analytical Methodologies for Isomontanolide Profiling in Biological Matrices
Chromatographic Techniques for Identification and Quantification
Chromatography, a cornerstone of analytical chemistry, separates complex mixtures into their individual components. When coupled with mass spectrometry, it provides a powerful tool for both the qualitative identification and precise quantitative measurement of specific analytes like Isomontanolide. researchgate.net
Liquid chromatography-mass spectrometry (LC-MS) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like this compound in biological fluids. researchgate.netresearchgate.net This method combines the high-resolution separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry. researchgate.net In the context of natural product research, LC-MS has been instrumental in the chemical profiling of extracts from Laserpitium species, the natural source of this compound. researchgate.netacgpubs.org
Researchers utilize various LC-MS configurations, such as those coupled with Diode Array Detection (LC-DAD-MS) or Quadrupole Time-of-Flight (LC-QTOF-MS), to achieve comprehensive compound identification. nih.govmdpi.com For instance, LC-DAD-ESI/MSn has been successfully used to identify and characterize compounds in active fractions obtained through bioassay-guided fractionation. nih.gov The method allows for the quantification of identified phenolics and other metabolites by comparing them against known reference standards. acgpubs.org The preparation of samples from biological matrices often involves a crucial clean-up step, such as solid-phase extraction (SPE), to remove interfering substances before LC-MS analysis. japsonline.com
Table 1: Application of LC-MS in the Analysis of Natural Product Extracts
| LC-MS Technique | Application | Key Findings | Reference |
|---|---|---|---|
| LC-DAD-ESI/MSn | Identification of caffeoylquinic acids from the active n-butanol fraction of Xanthium strumarium. | Led to the identification of ten caffeoylquinic acids and three heterocyclics, suggesting these polar compounds contribute to the observed bioactivity. | nih.gov |
| LC-MS | Quantification of phenolic compounds in methanolic extracts of Laserpitium siler. | Identified and quantified nineteen metabolites in the fruit extract and eighteen in the aerial parts, including phenolic acids and flavonoids. | acgpubs.org |
| LC-ESI-QTOF-MS/MS | Characterization of bioactive compounds in fractions of Pittosporum angustifolium. | Tentatively identified compounds such as chlorogenic acid, bergapten, and rosmarinic acid in the active fraction. | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method particularly suited for the analysis of volatile and semi-volatile compounds. researchgate.net While this compound itself may require derivatization to increase its volatility for GC-MS analysis, this technique is invaluable for profiling other volatile constituents within a biological sample or natural extract that may interact with or influence the activity of this compound. GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity. researchgate.net In many analytical workflows, especially in toxicology and drug screening, GC-MS serves as a gold-standard confirmatory technique for results initially obtained from immunoassays. japsonline.com In natural product research, GC-MS has been used alongside LC-MS to provide a more complete chemical characterization of complex extracts and their fractions. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS)
Spectrophotometric Assays for Biomarker or Activity Assessment
Spectrophotometric methods are widely used for the initial screening and quantification of classes of compounds in natural product extracts and for assessing biological activity. These assays are often based on colorimetric changes that are proportional to the concentration of the substance of interest or the extent of a specific biological reaction. For example, the total phenolic content in extracts of Laserpitium zernyi, a plant that produces this compound, was determined using the Folin-Ciocalteu reagent. researchgate.net Furthermore, spectrophotometry is central to various bioactivity assays, including the assessment of antioxidant potential and enzyme inhibition. researchgate.netacgpubs.org While not specific to a single compound like this compound, these assays are crucial in the early stages of bioassay-guided fractionation to identify extracts and fractions with promising activity that warrant further, more specific chromatographic analysis. researchgate.net
Bioactivity-Guided Fractionation and Assay Development (e.g., Microdilution, Biofilm Assays)
Bioactivity-guided fractionation is a fundamental strategy in natural product drug discovery used to systematically separate a complex mixture, such as a plant extract, into progressively simpler fractions, with each separation step being guided by a specific biological assay. researchgate.netplos.org This iterative process of separation and testing allows researchers to isolate the specific compound(s) responsible for the observed biological effect. researchgate.netplos.org
This approach has been pivotal in studying this compound. Research on various Laserpitium species has employed this strategy to investigate antimicrobial properties. researchgate.netchemicke-listy.czrsc.org The process begins with a crude extract which is then fractionated, often using techniques like column chromatography. researchgate.net The resulting fractions are then tested for their biological activity.
Key assays used in this process for this compound include:
Microdilution Method: This is a common technique to determine the Minimum Inhibitory Concentration (MIC) of a substance against various microbial strains. researchgate.netchemicke-listy.cz In studies involving this compound, this method was used to assess its activity against pathogenic bacteria and fungi. researchgate.netrsc.org Research has shown that this compound is often the most active of the isolated metabolites, exerting a higher effect against fungal than bacterial strains. researchgate.netrsc.org
Biofilm Assays: As microbial biofilms contribute significantly to chronic infections and drug resistance, assessing the ability of a compound to inhibit biofilm formation is crucial. Microplate-based biofilm assays have been used to evaluate the antibiofilm potential of this compound. researchgate.netchemicke-listy.czrsc.org Notably, this compound and other constituents from Laserpitium species have demonstrated a higher potential for inhibiting biofilm formation by Candida isolates than the standard antifungal drug, fluconazole. researchgate.net
Table 2: Antimicrobial and Antibiofilm Activity of this compound from Laserpitium Species
| Activity Tested | Assay Method | Target Organisms | Key Finding | Reference |
|---|---|---|---|---|
| Antimicrobial Activity | Microdilution Method | Pathogenic bacteria and fungi | This compound was the most active isolated metabolite, showing a stronger effect against fungi. | researchgate.netrsc.org |
| Antibiofilm Activity | Microplate Biofilm Assay | Candida albicans, Candida krusei | Constituents, including this compound, showed higher potential for biofilm inhibition than the reference compound, fluconazole. | researchgate.net |
Method Validation and Standardization for Research Applications
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. qbdgroup.combiopharminternational.com Method validation demonstrates that an analytical procedure is accurate, precise, specific, and robust for the quantification of an analyte in a specific biological matrix. qbdgroup.com The International Council for Harmonisation (ICH) Q2(R1) guideline is a key document outlining the parameters for validation. qbdgroup.comeuropa.eu
Key validation parameters include:
Accuracy: This refers to the closeness of the measured value to the true value. europa.eu It is typically assessed by analyzing samples with known concentrations of the analyte and is often expressed as percent recovery. europa.eu
Precision: This measures the degree of scatter between a series of measurements from the same homogeneous sample. ikev.org It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels, including repeatability (short-term) and intermediate precision (within-laboratory variations). ikev.org
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. qbdgroup.com It is determined by analyzing a series of standards at a minimum of five different concentration levels. europa.eu
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have acceptable linearity, accuracy, and precision. europa.eu
Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be quantified with suitable precision and accuracy. qbdgroup.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Standardization of these validated methods is essential for ensuring that results from different laboratories or from studies conducted over a long period are comparable and reliable.
Table 3: Key Parameters for Analytical Method Validation (based on ICH Q2(R1))
| Parameter | Definition | Typical Assessment |
|---|---|---|
| Accuracy | Closeness of agreement between the accepted true value and the value found. ikev.org | Minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). europa.eu |
| Precision | Closeness of agreement between a series of measurements from multiple sampling of the same homogeneous sample. ikev.org | Expressed as Relative Standard Deviation (RSD). Repeatability (e.g., 6 replicates at 100% concentration) and intermediate precision are assessed. europa.eu |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. qbdgroup.com | Analysis of a minimum of 5 concentrations. Results are evaluated by the correlation coefficient of the regression line. europa.eu |
| Range | The interval between the upper and lower analyte concentrations for which the method has suitable levels of precision, accuracy, and linearity. | Derived from linearity studies and confirmed by demonstrating acceptable accuracy and precision at the extremes of the range. europa.eu |
| LOD/LOQ | LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantitatively determined with suitable precision and accuracy. qbdgroup.com | Can be determined based on visual evaluation, signal-to-noise ratio, or the standard deviation of the response and the slope of the calibration curve. europa.eu |
Broader Research Avenues and Future Directions for Isomontanolide Studies
Elucidation of Comprehensive Isomontanolide-Specific Mechanism of Action
A fundamental gap in the current understanding of this compound is a detailed, compound-specific mechanism of action. Sesquiterpene lactones, as a class, are known to exert their biological effects through the interaction of their α,β-unsaturated carbonyl groups with nucleophilic sites in biological macromolecules, particularly the thiol groups of cysteine residues in proteins and enzymes. This interaction, known as a Michael-type addition, can lead to enzyme inactivation and disruption of cellular processes.
However, this is a generalized mechanism for a broad class of compounds. Future research must move beyond this general model to pinpoint the specific molecular targets of this compound. Key questions that need to be addressed include:
Which specific enzymes or proteins does this compound preferentially bind to?
What are the downstream consequences of these binding events on cellular signaling pathways?
How do these interactions explain its observed potent antibiofilm activity against Candida species, which has been shown to be superior to the conventional antifungal drug fluconazole?
Advanced proteomics and metabolomics approaches could be employed to identify the specific protein adducts formed by this compound within target cells. Computational modeling and molecular docking studies could further refine our understanding of the binding interactions at the atomic level. A comprehensive understanding of its specific mechanism is a prerequisite for any rational drug design or therapeutic development.
Development of Advanced Synthetic Routes for this compound and Novel Analogs
Currently, this compound is primarily sourced through isolation from plants, particularly species of the Laserpitium genus. This reliance on natural extraction presents significant challenges for large-scale production and further research. Sesquiterpene lactones are structurally complex metabolites, and their chemical synthesis is notoriously difficult. This difficulty hinders the exploration of structure-activity relationships and the development of more potent or selective analogs.
Future research should prioritize the development of efficient and scalable total synthesis routes for this compound. Success in this area would not only provide a reliable supply of the compound but also open the door to the creation of novel analogs. Synthetic chemistry efforts could focus on:
Asymmetric Synthesis: To control the specific stereochemistry of the molecule, which is crucial for its biological activity.
Analog Synthesis: Once a synthetic route is established, it can be modified to produce a library of this compound analogs. These analogs, with targeted modifications to the lactone ring, hydroxyl groups, or ester side chains, could be screened to identify compounds with improved activity, selectivity, or pharmacokinetic properties.
The development of such analogs is a critical step in medicinal chemistry to optimize a lead compound for potential therapeutic use.
Investigation of Synergistic Effects in Multi-Component Systems
Natural products often exhibit enhanced biological activity when acting in concert with other compounds, a phenomenon known as synergism. Plant extracts containing this compound are complex mixtures of various metabolites, including other sesquiterpene lactones like montanolide and laserpitin, as well as phenolic compounds. It is plausible that the observed efficacy of these extracts is due to synergistic interactions.
A crucial avenue for future research is to systematically investigate the synergistic potential of this compound. Studies should be designed to test this compound in combination with:
Other natural compounds: Co-occurring metabolites from Laserpitium species (e.g., montanolide, tarolide) could be tested to see if they potentiate this compound's effects.
Conventional drugs: Combining this compound with established antibiotics or antifungals (like fluconazole) could reveal synergistic effects that might help overcome drug resistance or allow for lower, less toxic doses of the conventional drug.
These investigations are vital, as combination therapies are a cornerstone of modern medicine, particularly in treating infectious diseases and cancer.
Q & A
Q. What are the primary methods for identifying and isolating Isomontanolide in natural sources?
Methodological Answer: this compound isolation typically involves solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic separation (column chromatography, HPLC). Key identification steps include NMR spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation. Researchers should validate purity using TLC or HPLC-UV and cross-reference spectral data with existing literature to ensure accuracy .
Q. How can researchers design experiments to assess this compound’s bioactivity in vitro?
Methodological Answer: A robust bioactivity assay design requires:
- Cell line selection : Use cell lines relevant to the hypothesized mechanism (e.g., cancer cell lines for cytotoxicity studies).
- Dose-response curves : Test a range of concentrations (e.g., 0.1–100 µM) to determine IC50 values.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO).
- Replication : Perform experiments in triplicate to assess reproducibility. Statistical analysis (e.g., ANOVA) should account for variability .
Q. What are common challenges in synthesizing this compound derivatives, and how can they be addressed?
Methodological Answer: Synthesis challenges include stereochemical control and low yields. Solutions:
- Use chiral catalysts or enzymatic resolution to address stereoisomerism.
- Optimize reaction conditions (temperature, solvent polarity) via Design of Experiments (DoE) to improve yield.
- Characterize intermediates with FT-IR and X-ray crystallography to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s pharmacokinetic properties?
Methodological Answer: Contradictions may arise from variability in assay conditions or model systems. To address this:
- Conduct a systematic review of methodologies used in prior studies (e.g., in vivo vs. in vitro models, dosing regimens) .
- Perform meta-analysis to identify confounding variables (e.g., species differences, bioavailability enhancers).
- Validate findings using orthogonal techniques (e.g., compare LC-MS/MS data with radiolabeled tracer studies) .
Q. What advanced techniques are critical for elucidating this compound’s mechanism of action at the molecular level?
Methodological Answer:
- Omics approaches : Transcriptomics (RNA-seq) and proteomics (SILAC) to identify differentially expressed genes/proteins.
- Molecular docking : Predict binding affinity with target proteins (e.g., using AutoDock Vina). Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- CRISPR-Cas9 knockout models : Confirm target specificity by observing phenotypic reversal in knockout cell lines .
Q. How should researchers design a study to investigate this compound’s synergistic effects with existing therapeutics?
Methodological Answer:
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Mechanistic overlap : Map shared pathways (e.g., apoptosis, oxidative stress) using KEGG or Reactome databases.
- In vivo validation : Use xenograft models with co-administration regimens and monitor toxicity via histopathology and serum biomarkers .
Methodological and Analytical Considerations
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?
Methodological Answer:
- Non-linear regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50.
- Error bars : Report standard deviation (SD) or standard error of the mean (SEM) with n ≥ 3.
- Multiple comparisons : Apply corrections (e.g., Bonferroni) to avoid Type I errors in high-throughput screens .
Q. How can researchers ensure reproducibility in this compound studies across different laboratories?
Methodological Answer:
- Standardized protocols : Publish detailed methods (e.g., compound storage conditions, cell passage numbers).
- Reference materials : Use certified this compound samples (e.g., from NIST or peer-reviewed suppliers).
- Inter-lab validation : Participate in ring trials or share raw data (e.g., NMR spectra, chromatograms) via repositories like Zenodo .
Data Interpretation and Reporting
Q. How should researchers address non-significant or unexpected results in this compound studies?
Methodological Answer:
Q. What frameworks are recommended for formulating hypotheses about this compound’s therapeutic potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
